[(5-Methylfuran-2-yl)methylidene]propanedinitrile
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Overview
Description
[(5-Methylfuran-2-yl)methylidene]propanedinitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a propanedinitrile group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylfuran-2-yl)methylidene]propanedinitrile typically involves the condensation of 5-methylfurfural with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-Methylfuran-2-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Methylfuran-2-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Methylfuran-2-yl)methylidene]propanedinitrile involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the nitrile groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
[(5-Methylfuran-2-yl)methylidene]propanedinitrile can be compared with other similar compounds such as:
[(5-Methylfuran-2-yl)methyl]amine: Similar structure but with an amine group instead of nitrile groups.
[(5-Methylfuran-2-yl)methyl]alcohol: Contains a hydroxyl group instead of nitrile groups.
[(5-Methylfuran-2-yl)methyl]ketone: Features a carbonyl group in place of nitrile groups.
These compounds share the furan ring and methylene bridge but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
81020-79-3 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-9(12-7)4-8(5-10)6-11/h2-4H,1H3 |
InChI Key |
LYDFGOIVNORMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C#N |
Origin of Product |
United States |
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